5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine” is a compound that contains an aminocyclohexyl group and a thiadiazol group. The aminocyclohexyl group consists of a cyclohexane ring with an amino group (-NH2) attached, and the thiadiazol group is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminocyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for cyclohexane rings .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The amino group (-NH2) is a common site of reactivity in organic compounds, and could participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of heterocyclic assemblies containing azole rings, demonstrating significant potential for biological activity. Derivatives of 5-arylisoxazole and 4,5-dichloroisothiazole have been synthesized through transformations involving amino and acylated groups, offering pathways to novel heterocyclic structures (Petkevich et al., 2021).
- Innovative methods for the synthesis of 1,3,4-thiadiazol-2-amine derivatives have been developed, including ultrasound-assisted synthesis and one-pot reactions that avoid the use of toxic additives. These methods improve efficiency and offer environmentally friendly alternatives for the synthesis of these compounds (Erdogan, 2018); (Kokovina et al., 2021).
Biological Activities
- The biological activity of derivatives, including their potential as antimicrobial and anticancer agents, has been a significant area of research. Various derivatives have shown promising results in inhibiting bacterial and fungal growth, as well as exhibiting cytotoxic effects against cancer cell lines (Serban et al., 2018); (Krishna et al., 2020).
Material Science and Other Applications
- In material science, 1,3,4-thiadiazole derivatives have been explored for their properties in crystal engineering and as precursors for organometallic materials. The structural versatility and coordinating behavior of these compounds with transition metals have been studied for potential applications in materials chemistry (Ardan et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8/h1-5,10H2,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELZPCIOJSFDOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NN=C(S2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.